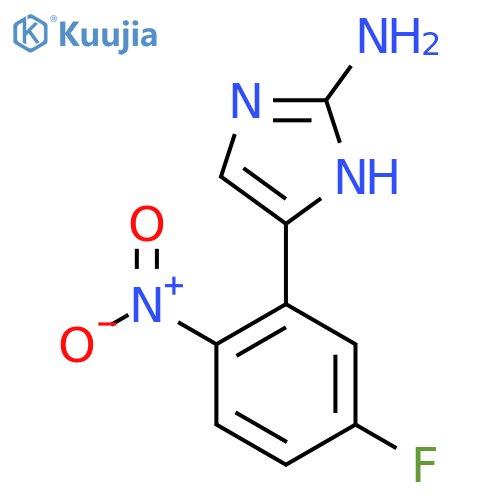

Cas no 2229568-38-9 (5-(5-fluoro-2-nitrophenyl)-1H-imidazol-2-amine)

5-(5-fluoro-2-nitrophenyl)-1H-imidazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 5-(5-fluoro-2-nitrophenyl)-1H-imidazol-2-amine

- 2229568-38-9

- EN300-1793037

-

- インチ: 1S/C9H7FN4O2/c10-5-1-2-8(14(15)16)6(3-5)7-4-12-9(11)13-7/h1-4H,(H3,11,12,13)

- InChIKey: DRWQDLMCKLSADZ-UHFFFAOYSA-N

- SMILES: FC1C=CC(=C(C=1)C1=CN=C(N)N1)[N+](=O)[O-]

計算された属性

- 精确分子量: 222.05530364g/mol

- 同位素质量: 222.05530364g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 5

- 重原子数量: 16

- 回転可能化学結合数: 1

- 複雑さ: 273

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 101Ų

- XLogP3: 1.3

5-(5-fluoro-2-nitrophenyl)-1H-imidazol-2-amine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1793037-1.0g |

5-(5-fluoro-2-nitrophenyl)-1H-imidazol-2-amine |

2229568-38-9 | 1g |

$1172.0 | 2023-05-24 | ||

| Enamine | EN300-1793037-5.0g |

5-(5-fluoro-2-nitrophenyl)-1H-imidazol-2-amine |

2229568-38-9 | 5g |

$3396.0 | 2023-05-24 | ||

| Enamine | EN300-1793037-0.25g |

5-(5-fluoro-2-nitrophenyl)-1H-imidazol-2-amine |

2229568-38-9 | 0.25g |

$1078.0 | 2023-09-19 | ||

| Enamine | EN300-1793037-5g |

5-(5-fluoro-2-nitrophenyl)-1H-imidazol-2-amine |

2229568-38-9 | 5g |

$3396.0 | 2023-09-19 | ||

| Enamine | EN300-1793037-10g |

5-(5-fluoro-2-nitrophenyl)-1H-imidazol-2-amine |

2229568-38-9 | 10g |

$5037.0 | 2023-09-19 | ||

| Enamine | EN300-1793037-1g |

5-(5-fluoro-2-nitrophenyl)-1H-imidazol-2-amine |

2229568-38-9 | 1g |

$1172.0 | 2023-09-19 | ||

| Enamine | EN300-1793037-0.5g |

5-(5-fluoro-2-nitrophenyl)-1H-imidazol-2-amine |

2229568-38-9 | 0.5g |

$1124.0 | 2023-09-19 | ||

| Enamine | EN300-1793037-2.5g |

5-(5-fluoro-2-nitrophenyl)-1H-imidazol-2-amine |

2229568-38-9 | 2.5g |

$2295.0 | 2023-09-19 | ||

| Enamine | EN300-1793037-10.0g |

5-(5-fluoro-2-nitrophenyl)-1H-imidazol-2-amine |

2229568-38-9 | 10g |

$5037.0 | 2023-05-24 | ||

| Enamine | EN300-1793037-0.1g |

5-(5-fluoro-2-nitrophenyl)-1H-imidazol-2-amine |

2229568-38-9 | 0.1g |

$1031.0 | 2023-09-19 |

5-(5-fluoro-2-nitrophenyl)-1H-imidazol-2-amine 関連文献

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410

-

6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

5-(5-fluoro-2-nitrophenyl)-1H-imidazol-2-amineに関する追加情報

Introduction to 5-(5-fluoro-2-nitrophenyl)-1H-imidazol-2-amine (CAS No: 2229568-38-9)

5-(5-fluoro-2-nitrophenyl)-1H-imidazol-2-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and chemical properties. This compound, identified by the CAS number 2229568-38-9, has garnered attention due to its potential applications in drug development and medicinal research. The molecular structure of this compound incorporates a fluoro substituent and a nitro group on a phenyl ring, which are key features that contribute to its distinct reactivity and biological activity. The presence of an imidazole ring further enhances its versatility, making it a valuable scaffold for the synthesis of novel therapeutic agents.

The chemical formula of 5-(5-fluoro-2-nitrophenyl)-1H-imidazol-2-amine can be represented as C10H7FN3O2. This formula highlights the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms, which are essential for its stability and functionality. The compound's molecular weight is approximately 233.18 g/mol, making it a relatively small molecule that can be easily synthesized and manipulated in laboratory settings. The combination of these elements and their arrangement contributes to the compound's unique chemical properties, including its solubility, stability, and reactivity.

In recent years, there has been growing interest in the development of new pharmaceutical compounds that incorporate fluorine and nitro groups due to their ability to enhance drug bioavailability and metabolic stability. The fluoro substituent, in particular, is known for its ability to improve the binding affinity of drug molecules to their target receptors. This property has been exploited in the design of various therapeutic agents, including anticancer drugs, anti-inflammatory medications, and antimicrobial agents. The nitro group also plays a crucial role in modulating the pharmacological activity of compounds by influencing their electronic properties and reactivity.

The imidazole ring in 5-(5-fluoro-2-nitrophenyl)-1H-imidazol-2-amine is another key feature that contributes to its potential as a pharmacophore. Imidazole derivatives are well-known for their wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. The imidazole ring provides a stable heterocyclic framework that can be easily modified to introduce additional functional groups or side chains. This flexibility makes it an ideal scaffold for the development of novel drugs targeting various diseases.

Recent studies have demonstrated the potential of 5-(5-fluoro-2-nitrophenyl)-1H-imidazol-2-amine as a precursor in the synthesis of bioactive molecules. Researchers have explored its use in the development of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The combination of the fluoro, nitro, and imidazole functionalities allows for precise tuning of the compound's pharmacological properties. For instance, modifications at the nitrogen atoms of the imidazole ring can alter the compound's solubility and binding affinity to biological targets.

The synthesis of 5-(5-fluoro-2-nitrophenyl)-1H-imidazol-2-amine involves several key steps that highlight the importance of careful chemical manipulation. The process typically begins with the nitration of a fluoro-substituted phenyl derivative followed by condensation with an appropriate imidazole precursor. The reaction conditions must be carefully controlled to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and verify the structure of the final product.

The pharmacological evaluation of 5-(5-fluoro-2-nitrophenyl)-1H-imidazol-2-amine has revealed promising results in preclinical studies. In vitro assays have shown that this compound exhibits inhibitory activity against several kinases involved in cancer progression. Additionally, it has demonstrated efficacy in reducing inflammation by modulating cytokine production. These findings suggest that further investigation is warranted to explore its therapeutic potential in vivo.

The use of computational methods has also been instrumental in understanding the interactions between 5-(5-fluoro-2-nitrophenyl)-1H-imidazol-2-amine and biological targets. Molecular docking simulations have been used to predict how this compound binds to specific proteins involved in disease pathways. These simulations provide valuable insights into the compound's mechanism of action and help guide the design of more effective derivatives.

In conclusion, 5-(5-fluoro-2-nitrophenyl)-1H-imidazol-2-amine (CAS No: 2229568-38-9) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features, including the presence of a fluoro, nitro, and imidazole moiety, make it an attractive scaffold for developing novel therapeutic agents. Recent studies have highlighted its role in kinase inhibition and anti-inflammatory applications, paving the way for further exploration in drug discovery.

2229568-38-9 (5-(5-fluoro-2-nitrophenyl)-1H-imidazol-2-amine) Related Products

- 1713024-80-6(2-chloro-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid)

- 1183383-60-9(N-1-(5-bromothiophen-2-yl)ethylcyclopropanamine)

- 941983-36-4(N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}-3-nitrobenzamide)

- 27519-68-2(4-Hydroxy-N-propylbenzamide)

- 1872341-39-3(5-Methyl-1-(3-methylbutan-2-yl)pyrazole-4-carboxylic acid)

- 2548993-17-3(3-[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione)

- 797007-47-7((2E)-1-(2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one)

- 1155571-54-2(1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde)

- 55474-41-4(a-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile)

- 1250363-45-1(2-(butan-2-yl)pyrimidin-4-amine)